molecular formula C10H6BrI B1582575 1-Bromo-5-iodonaphthalene CAS No. 77332-64-0

1-Bromo-5-iodonaphthalene

Cat. No.: B1582575
CAS No.: 77332-64-0
M. Wt: 332.96 g/mol
InChI Key: XUPYWKAKDZRRGW-UHFFFAOYSA-N
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Description

1-Bromo-5-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 5 are substituted with bromine and iodine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodonaphthalene can be synthesized through a halogen exchange reaction. One common method involves the bromination of 5-iodonaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and safety. The use of a packed-bed column with activated magnesium can facilitate the Grignard reaction, where 5-iodonaphthalene reacts with bromomagnesium bromide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Magnesium: Used in Grignard reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Functionalized Naphthalenes: Obtained through substitution and oxidation reactions.

Scientific Research Applications

1-Bromo-5-iodonaphthalene has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-5-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-halogen bond, followed by transmetallation and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar structure but lacks the iodine atom.

    1-Iodonaphthalene: Similar structure but lacks the bromine atom.

    1-Bromo-4-iodonaphthalene: Another derivative with different substitution positions.

Uniqueness: 1-Bromo-5-iodonaphthalene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual-halogen substitution allows for versatile applications in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-5-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPYWKAKDZRRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296992
Record name 1-bromo-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77332-64-0
Record name 77332-64-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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